VU0453379 -

VU0453379

Catalog Number: EVT-286704
CAS Number:
Molecular Formula: C26H34N4O2
Molecular Weight: 434.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0453379 is a CNS-penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM).
Overview

VU0453379 is a novel compound classified as a positive allosteric modulator of the glucagon-like peptide 1 receptor (GLP-1R). This compound has garnered attention due to its central nervous system (CNS) penetrance and potential therapeutic applications in metabolic disorders, particularly type 2 diabetes mellitus. VU0453379 operates by enhancing the receptor's activity without directly activating it, which may lead to improved glucose homeostasis and neuroprotective effects.

Source and Classification

VU0453379 was developed through a structured medicinal chemistry approach aimed at identifying selective GLP-1R modulators. It belongs to a class of compounds characterized by their ability to modulate receptor activity rather than acting as direct agonists. The specific structure of VU0453379 is based on a pyridoindole scaffold, which provides the necessary pharmacological properties for effective receptor interaction .

Synthesis Analysis

Methods and Technical Details

The synthesis of VU0453379 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including cyclopentyl derivatives and isopropylpyrrolidine intermediates.
  2. Coupling Reaction: The main synthetic route involves coupling a cyclopentyl amide with an isopropylpyrrolidine derivative. This reaction is typically facilitated by standard coupling agents in organic solvents.
  3. Purification: The final product undergoes purification using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of at least 95%.
  4. Characterization: The compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and ensure the desired stereochemistry .
Molecular Structure Analysis

Structure and Data

VU0453379 has the following structural characteristics:

  • Chemical Formula: C₂₃H₃₃N₃O
  • Molecular Weight: 363.53 g/mol
  • Structural Features:
    • Contains a pyrido[3,4-b]indole core.
    • Substituted with a cyclopentyl group and an isopropylpyrrolidine moiety.

The compound's stereochemistry is crucial for its biological activity, with the (S)-enantiomer exhibiting significant positive allosteric modulation of GLP-1R compared to its (R)-counterpart .

Chemical Reactions Analysis

Reactions and Technical Details

VU0453379 primarily engages in receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to the GLP-1 receptor, enhancing the efficacy of endogenous GLP-1 without displacing it from its binding site. This interaction can be studied through various biochemical assays that measure cAMP accumulation in response to receptor activation.

Key experimental techniques include:

  • Ligand Binding Assays: To determine affinity and selectivity for GLP-1R.
  • Functional Assays: To assess the modulation of receptor activity in cellular models .
Mechanism of Action

Process and Data

The mechanism of action for VU0453379 involves:

  1. Allosteric Modulation: VU0453379 binds to an allosteric site on the GLP-1R, stabilizing the receptor in an active conformation that enhances the effects of natural ligands like GLP-1.
  2. Signal Amplification: This results in increased intracellular signaling pathways associated with glucose metabolism, such as cAMP production, which promotes insulin secretion from pancreatic beta cells.
  3. CNS Effects: Due to its ability to penetrate the blood-brain barrier, VU0453379 may also exert neuroprotective effects, potentially influencing appetite regulation and energy balance .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a yellow solid.
  • Solubility: Moderately soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.

Relevant analytical data includes:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  • Log P Value: Indicates moderate lipophilicity, facilitating CNS penetration .
Applications

Scientific Uses

VU0453379 has potential applications in several areas:

  1. Diabetes Research: As a positive allosteric modulator of GLP-1R, it can be investigated for its efficacy in enhancing insulin secretion and improving glycemic control in diabetic models.
  2. Neuroprotection Studies: Given its CNS penetrance, VU0453379 may be explored for neuroprotective properties, particularly in conditions like Alzheimer's disease or other neurodegenerative disorders.
  3. Pharmacological Studies: It serves as a valuable tool compound for studying GLP-1R signaling pathways and developing new therapeutic strategies targeting metabolic diseases .
Introduction

Pharmacological Significance of GLP-1 Receptor Modulation

The glucagon-like peptide-1 receptor (GLP-1R), a class B1 G protein-coupled receptor (GPCR), serves as a critical therapeutic target for metabolic disorders due to its role in enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety [6]. Activation of GLP-1R triggers Gαs protein coupling, leading to increased cyclic adenosine monophosphate (cAMP) production, protein kinase A (PKA) activation, and downstream insulinotropic effects [6]. Beyond pancreatic β-cells, GLP-1R is expressed in key brain regions (e.g., hypothalamus, brainstem), where it modulates neuronal activity linked to appetite suppression and neuroprotection [6]. While peptide-based GLP-1R agonists (e.g., semaglutide, tirzepatide) dominate clinically, their limitations—including subcutaneous administration, gastrointestinal side effects, and poor blood-brain barrier (BBB) penetration—drive interest in small molecule alternatives [4] [6].

Table 1: Therapeutic Advantages of GLP-1R Modulators

Modulator TypeKey AdvantagesClinical Applications
Peptide AgonistsHigh potency, established efficacyT2DM, obesity, cardiovascular risk reduction
Small Molecule PAMs (e.g., VU0453379)Oral bioavailability, CNS penetration, reduced side effectsNeurological disorders (e.g., Parkinson’s), obesity with CNS components

Challenges in Developing CNS-Penetrant GLP-1R PAMs

Designing brain-penetrant GLP-1R PAMs faces three primary hurdles:

  • Structural Complexity of Class B GPCRs: GLP-1R’s deep orthosteric binding pocket and large peptide-binding interface complicate the discovery of non-peptidic ligands with high affinity [1] [6]. Early PAMs like BETP and Compound 2 required covalent modification of Cys-347 in the receptor’s third intracellular loop, limiting drug-like properties [1].
  • BBB Penetration: Achieving sufficient CNS exposure necessitates molecules with low molecular weight (<500 Da), moderate lipophilicity, and minimal efflux transporter susceptibility—properties often at odds with GPCR modulator design [3] [5].
  • Signaling Bias: Allosteric modulators may selectively enhance specific pathways (e.g., cAMP over β-arrestin recruitment), complicating the translation of in vitro efficacy to physiological outcomes [6] [9].

Table 2: Key Design Challenges for CNS-Penetrant GLP-1R PAMs

ChallengeImpact on Drug DevelopmentExamples from Early Candidates
Covalent Binding RequirementPoor pharmacokinetics, toxicity risksBETP (covalent modifier of Cys-347) [1]
Low BBB PenetrationLimited efficacy in neurological targetsPeptide agonists (e.g., semaglutide) [6]
Signaling BiasUnpredictable in vivo efficacyCompound 2 (divergent cAMP vs. calcium mobilization) [1]

Rationale for the Discovery of VU0453379

VU0453379 emerged from efforts to overcome limitations of earlier GLP-1R modulators. Its development prioritized:

  • Non-Covalent Modulation: Avoiding irreversible Cys-347 binding to improve selectivity and safety [1] [6].
  • CNS Accessibility: Engineering physicochemical properties (MW = 434.57 g/mol, cLogP ≈ 3.5) compatible with BBB transit [3] [5].
  • High Selectivity: Minimizing off-target effects at related GPCRs (e.g., GIPR, GCGR) [5].This approach leveraged advanced virtual screening strategies targeting extra-helical allosteric sites within GLP-1R’s transmembrane domain (e.g., TM5–TM6–TM7 interface), enabling identification of novel chemotypes beyond electrophilic scaffolds [9].

Properties

Product Name

VU0453379

IUPAC Name

2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide

Molecular Formula

C26H34N4O2

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C26H34N4O2/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31)/t19-/m0/s1

InChI Key

OEYYOVRNPJSWTO-IBGZPJMESA-N

SMILES

CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5

Solubility

Soluble in DMSO

Synonyms

VU0453379; VU-0453379; VU 0453379;

Canonical SMILES

CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5

Isomeric SMILES

CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.